Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

PDE7B Phosphodiesterase inhibition cAMP signaling

This pre-protected Boc-amine building block eliminates in-house protection steps, ensuring yield consistency in parallel synthesis. Its unique 1-benzylpiperidine motif provides a 2.3-fold PDE7B affinity advantage over xanthine-based inhibitors (Ki=910 nM vs. IBMX IC50=2.1 µM) and serves as a direct precursor to donepezil-like AChE pharmacophores. The two-carbon ethyl linker is critical for target engagement, distinguishing it from non-selective piperidine carbamates. Ideal for multi-target Alzheimer's ligand programs.

Molecular Formula C19H30N2O2
Molecular Weight 318.461
CAS No. 1365159-45-0
Cat. No. B2810232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate
CAS1365159-45-0
Molecular FormulaC19H30N2O2
Molecular Weight318.461
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)20-12-9-16-10-13-21(14-11-16)15-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,20,22)
InChIKeyOYPYUURVQSHFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate (CAS 1365159-45-0): Procurement-Relevant Identity and Baseline Properties


Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate (CAS 1365159-45-0) is a synthetic small molecule comprising a 1-benzylpiperidine ring connected via an ethyl linker to a tert-butyl carbamate (Boc)-protected primary amine. It has the molecular formula C19H30N2O2 and a molecular weight of 318.46 g/mol . The compound is primarily utilized as a protected amine building block in medicinal chemistry, particularly as a direct precursor to 2-(1-benzylpiperidin-4-yl)ethanamine-based pharmacophores found in acetylcholinesterase (AChE) inhibitors such as donepezil and related hybrid anti-Alzheimer's agents [1]. In biochemical profiling, it has demonstrated measurable inhibition of phosphodiesterase 7B (PDE7B) with a binding affinity (Ki) of 910 nM [2]. The compound is commercially available from multiple suppliers, typically at 95% purity, but prices and packaging vary substantially, making direct technical differentiation critical for informed procurement .

Why Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate Cannot Be Replaced by Generic Piperidine Carbamates in PDE7B and AChE Programs


In-class piperidine carbamates cannot simply be interchanged with tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate because the unique combination of the N-benzylpiperidine recognition motif and the ethylcarbamate linker length directly governs both target binding and downstream synthetic utility. The 1-benzylpiperidine substructure is the pharmacophoric anchor responsible for nanomolar AChE affinity in donepezil-derived series, and shortening or relocating the carbamate linker alters inhibitory potency by orders of magnitude [1]. In PDE7B enzymatic assays, the compound exhibits a reproducible Ki of 910 nM, whereas the generic PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) shows an IC50 of 2,100 nM on the same target—demonstrating that even within the same target class, the benzylpiperidine-carbamate architecture provides a distinct affinity advantage over xanthine-based inhibitors [2]. Furthermore, procurement of the unprotected amine 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7) requires additional in-house Boc protection steps, introducing variability in yield and purity that are avoided by sourcing the pre-protected carbamate .

Quantitative Comparator Evidence for Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate (CAS 1365159-45-0)


PDE7B Inhibition: Target Compound vs. IBMX (Class-Level Reference Inhibitor)

The target compound inhibits recombinant human PDE7B with a binding constant Ki of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate, with 15 min incubation [1]. The prototypical PDE inhibitor IBMX (3-isobutyl-1-methylxanthine), often used as a reference standard for PDE7B assays, exhibits an IC50 of 2,100 nM (2.1 µM) under comparable conditions [2]. This represents an approximately 2.3-fold higher affinity for the target compound, indicating that the benzylpiperidine-carbamate scaffold engages PDE7B more effectively than the methylxanthine chemotype.

PDE7B Phosphodiesterase inhibition cAMP signaling

PDE7B Affinity: Target Compound vs. Optimized PDE7 Inhibitor (US11685745, Example 41)

A structurally optimized PDE7 inhibitor disclosed in US Patent 11,685,745 (Example 41) achieves an IC50 of 55 nM against PDE7B in an IMAP TR-FRET assay [1]. The target compound exhibits a Ki of 910 nM in a comparable IMAP fluorescence polarization format [2]. The ~16.5-fold potency gap underscores that the target compound represents an early-stage, fragment-like inhibitor with substantial room for medicinal chemistry optimization of the piperidine-carbamate scaffold.

PDE7 TR-FRET assay Lead optimization

Synthetic Utility: Protected Carbamate vs. Free Amine Building Block (CAS 86945-25-7)

The Boc-protected target compound (MW 318.46) eliminates the need for in-house N-Boc protection of 2-(1-benzylpiperidin-4-yl)ethanamine (CAS 86945-25-7, MW 218.34) . In published syntheses of donepezil-based AChE inhibitors, the benzylpiperidine ethylamine fragment must be coupled to carboxylic acids via amide bond formation, a reaction that is incompatible with a free primary amine unless protected. Direct procurement of the pre-protected carbamate reduces synthetic step count by one, eliminates protecting group introduction yield losses (typically 5–20% for quantitative Boc installations), and provides batch-to-batch purity certification (95% HPLC) directly applicable to multi-step parallel synthesis arrays [1].

Boc protection Chemical procurement Donepezil intermediate

Linker-Region Specificity: Ethylcarbamate vs. Methylcarbamate Analog (CAS 73889-19-7)

The target compound bears an ethylene (-CH2CH2-) spacer between the piperidine ring and the carbamate nitrogen, whereas the closely related analog tert-butyl N-(1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7) features a zero-carbon spacer (carbamate directly attached to the piperidine 4-position) . In donepezil-derived AChE inhibitor series, the two-carbon linker is critical for optimal positioning of the benzylpiperidine recognition element within the catalytic active site gorge of AChE; compounds bearing a shorter linker showed significantly reduced inhibitory potency in head-to-head SAR comparisons [1]. This structural divergence renders the two building blocks non-interchangeable without altering the pharmacophore geometry.

Structure-activity relationship Linker optimization AChE pharmacophore

Procurement-Driven Application Scenarios for Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate (CAS 1365159-45-0)


Hit-to-Lead PDE7B Inhibitor Optimization Campaigns

With a validated Ki of 910 nM on human PDE7B [1], the compound serves as a structurally characterized starting point for fragment-based or scaffold-hopping PDE7B inhibitor programs. The 16.5-fold potency gap relative to optimized PDE7 inhibitors (IC50 55 nM) provides a measurable benchmark for medicinal chemistry progression, while the 2.3-fold advantage over IBMX confirms scaffold superiority over xanthine-based reference inhibitors [2]. Procurement of gram-quantities supports initial SAR expansion around the benzylpiperidine and ethylcarbamate regions.

Parallel Synthesis of Donepezil-Derived AChE Inhibitor Libraries

As a direct precursor to the 2-(1-benzylpiperidin-4-yl)ethanamine pharmacophore, the Boc-protected building block enables one-step amide coupling with diverse carboxylic acid partners [3]. The two-carbon ethyl linker is essential for correct positioning within the AChE active site gorge, distinguishing it from the zero-carbon analog CAS 73889-19-7. Researchers performing multi-component parallel arrays benefit from the elimination of a separate Boc-protection step, reducing per-compound synthesis time and improving library yield consistency.

Reference Standard for PDE7B Biochemical Assay Validation

The compound's well-defined PDE7B Ki (910 nM, IMAP format) and its classification alongside reference inhibitors like IBMX (IC50 2.1 µM) make it a suitable tool compound for calibrating PDE7B enzymatic assays [1][2]. Unlike proprietary PDE7 inhibitors lacking publicly available Ki data, this compound offers transparent activity metrics, enabling cross-laboratory assay standardization and benchmarking of new PDE7B inhibitors.

Building Block Inventory for Multi-Target Alzheimer's Drug Discovery

The dual relevance of the benzylpiperidine-ethylcarbamate scaffold to both AChE (via donepezil-like SAR) and PDE7B (as a phosphodiesterase inhibitor) makes it a strategic procurement item for multi-target-directed ligand (MTDL) programs addressing Alzheimer's disease [2][3]. The compound can be elaborated to simultaneously engage cholinergic and cAMP signaling pathways, a design strategy supported by published donepezil-PDE inhibitor hybrid concepts.

Quote Request

Request a Quote for Tert-butyl 2-(1-benzylpiperidin-4-yl)ethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.